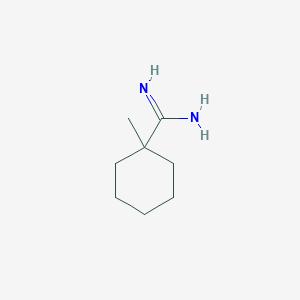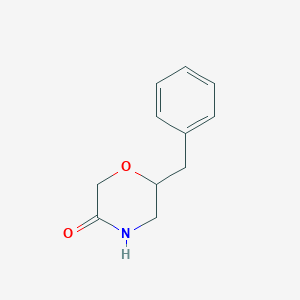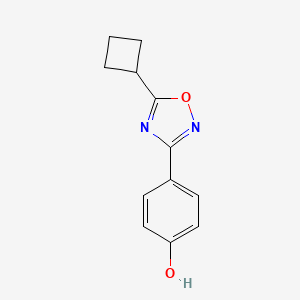
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals . The structure of this compound includes a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclobutyl group.
Métodos De Preparación
The synthesis of 1,2,4-oxadiazole derivatives, including 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield cyclobutyl-substituted oxadiazoles .
Aplicaciones Científicas De Investigación
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, 1,2,4-oxadiazole derivatives have been studied for their potential as antibacterial, antifungal, and anticancer agents . Additionally, these compounds have shown promise in the development of new pesticides and herbicides due to their broad-spectrum biological activities .
Mecanismo De Acción
The mechanism of action of 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antibacterial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes .
Comparación Con Compuestos Similares
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol can be compared with other 1,2,4-oxadiazole derivatives. Similar compounds include 3-cyclobutyl-1,2,4-oxadiazol-5-amine and 4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine These compounds share the 1,2,4-oxadiazole core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c15-10-6-4-8(5-7-10)11-13-12(16-14-11)9-2-1-3-9/h4-7,9,15H,1-3H2 |
Clave InChI |
MTDJBPHHGRVOQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC(=NO2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol](/img/structure/B13188683.png)
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)
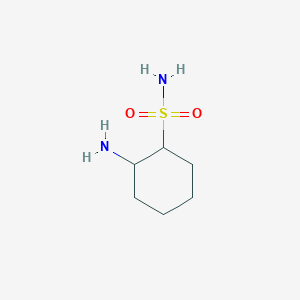
![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
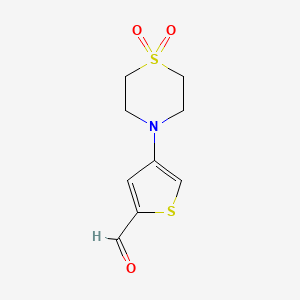
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)
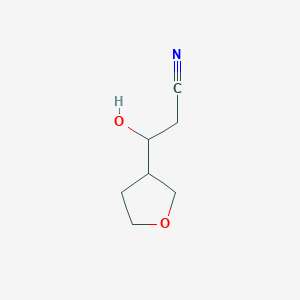
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)

![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
